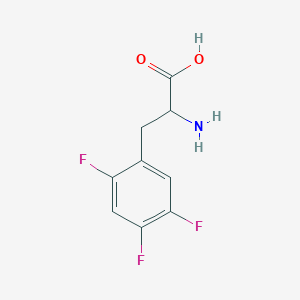

2,4,5-Trifluoro-DL-Phenylalanine

Description

Significance of Fluorine Incorporation into Amino Acid Structures

The incorporation of fluorine, the most electronegative element, into amino acid structures imparts a range of unique physicochemical properties not found in their natural counterparts. The replacement of hydrogen with fluorine can dramatically alter a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability. simsonpharma.comresearchgate.net The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the thermal and proteolytic stability of peptides and proteins. researchgate.netgoogle.com

Furthermore, the fluorine atom's small size, second only to hydrogen, means it can often be substituted with minimal steric perturbation, acting as a subtle yet powerful probe. researchgate.net Its unique nuclear magnetic resonance (NMR) properties, particularly the 19F nucleus with its 100% natural abundance and high sensitivity, make it an invaluable tool for studying molecular interactions, protein folding, and dynamics without the need for isotopic enrichment. researchgate.netchemicalbook.com

Key Physicochemical Effects of Fluorination in Amino Acids:

Altered Electronics: The high electronegativity of fluorine modifies the electron distribution in the aromatic ring, influencing pKa values and non-covalent interactions. researchgate.netresearchgate.net

Increased Lipophilicity: Fluorination often increases the hydrophobicity of the amino acid side chain, which can affect protein folding, membrane permeability, and binding interactions. researchgate.netresearchgate.net

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of peptides containing these analogues. simsonpharma.comresearchgate.net

Spectroscopic Probe: The 19F nucleus serves as a sensitive and bioorthogonal NMR reporter for studying protein structure and function in complex biological environments. chemicalbook.comnih.gov

Overview of Trifluorinated Phenylalanine Derivatives within Chemical Research

Within the family of fluorinated phenylalanines, trifluorinated derivatives are of particular interest due to the significant electronic perturbation of the phenyl ring. The position and number of fluorine atoms allow for the fine-tuning of the molecule's properties. Researchers have synthesized and investigated various trifluorinated isomers, such as 2,3,6-trifluoro-, 3,4,5-trifluoro-, and 2,4,5-trifluorophenylalanine, to explore their effects on peptide and protein systems. sigmaaldrich.com

These analogues have been incorporated into peptides to enhance stability, modulate receptor binding affinity, and serve as unique spectroscopic probes. simsonpharma.comresearchgate.net For example, the incorporation of trifluorophenylalanine can alter the aromatic quadrupole moment of the side chain, providing a means to systematically study the contribution of electrostatic interactions to protein stability and function. sigmaaldrich.com The distinct 19F NMR chemical shifts of different trifluorinated isomers also allow for simultaneous tracking of multiple labeled species in complex biological systems. nih.gov

Academic Research Focus and Scope for 2,4,5-Trifluoro-DL-Phenylalanine

The academic research focus on this compound has centered on its application as a specialized chemical tool in biochemistry and materials science. Its unique substitution pattern creates a distinct electronic and steric profile that researchers have exploited for specific applications.

Key Research Applications:

19F NMR Spectroscopy in Ligand-Receptor Studies: A significant area of research involves using 2,4,5-trifluorophenylalanine as a 19F NMR label in peptides to study their interaction with protein receptors. researchgate.net In one study, an apelin peptide analogue was labeled with 2,4,5-trifluorophenylalanine to probe its binding to fragments of the apelin G protein-coupled receptor. nih.gov The distinct chemical shifts of the three fluorine atoms on the phenyl ring provided a sensitive reporter for changes in the local chemical environment upon binding, allowing for the simultaneous tracking of both the ligand and the receptor. researchgate.netnih.gov This approach offers a powerful method for characterizing peptide-protein interactions at an atomic level. researchgate.net

Enzymatic Synthesis and Biocatalysis: The D-enantiomer of 2,4,5-trifluorophenylalanine is a key chiral building block for the synthesis of important pharmaceuticals, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin (B1680988). google.comacs.org Research has focused on developing efficient biocatalytic methods for its asymmetric synthesis. One study reported the preparative synthesis of D-2,4,5-trifluorophenylalanine using engineered whole-cell biocatalysts in a one-pot sequential process, demonstrating a practical application of protein engineering for the production of this valuable non-canonical amino acid. acs.org

Materials Science and Solid-State Chemistry: The solid-state properties of 2,4,5-trifluorophenylalanine have also been a subject of investigation. Crystallographic studies have been performed on 2,4,5-trifluorophenylalanine monohydrate to understand how the introduction of multiple fluorine atoms influences crystal packing. hw.ac.uk This research is relevant to the field of crystal engineering and the design of self-assembling peptide-based materials, such as hydrogels, where intermolecular interactions govern the material's properties. hw.ac.uk

Data Tables

Table 1: Physicochemical Properties of Phenylalanine and its Fluorinated Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Phenylalanine | C₉H₁₁NO₂ | 165.19 | -1.4 |

| 4-Fluoro-DL-phenylalanine | C₉H₁₀FNO₂ | 183.18 | -1.9 mit.edu |

| 2,4,5-Trifluoro-L-phenylalanine | C₉H₈F₃NO₂ | 219.16 | -1.1 alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic and Bio Organic Chemistry

2,4,5-Trifluoro-DL-Phenylalanine as a Chiral Synthon and Building Block in Chemical Synthesis

This compound serves as a crucial chiral synthon, or building block, in organic synthesis. Its value lies in providing a trifluorinated phenyl motif within a chiral amino acid framework, which is essential for creating stereospecific molecules with potential therapeutic applications. The synthesis of fluorinated phenylalanines, including the 2,4,5-trifluoro substituted variant, has been a significant area of research. nih.govbeilstein-journals.org

One notable synthetic approach involves the use of a Schöllkopf reagent. This method allows for the synthesis of specific fluorinated phenylalanine derivatives, such as 2,5-difluoro-Phe and 2,4,5-trifluoro-Phe. nih.govbeilstein-journals.org The versatility of such synthetic methods enables the production of these non-canonical amino acids, which are not found in natural proteins but are highly valuable for developing new pharmaceuticals and advanced materials. beilstein-journals.org The presence of the fluorine atoms can modulate properties like basicity, acidity, hydrophobicity, and molecular conformation, making these building blocks highly sought after in drug discovery. nih.gov

Integration into Peptide Scaffolds for Catalytic Systems

The incorporation of fluorinated amino acids like this compound into peptide backbones is a strategy used to develop novel catalytic systems. Fluorine's unique properties can enhance the stability and modify the catalytic activity of these peptide-based catalysts. fu-berlin.de By strategically placing fluorinated residues within a peptide sequence, researchers can influence the peptide's secondary and tertiary structure, such as the α-helical coiled coil motif, and fine-tune its molecular interaction capabilities. fu-berlin.de These modifications can lead to peptide-based catalysts with improved performance and stability for specific chemical transformations.

A specific application in this area involves the synthesis of phenylalanine-derived trifluoromethyl ketones, which are used to generate dioxiranes for oxidation catalysis in situ. nih.gov These specialized amino acid derivatives can be incorporated into peptides, creating a catalytic system that is both stable and highly reactive for oxidation chemistry. nih.gov The synthesis of these catalytic building blocks involves sophisticated chemical strategies, as summarized in the table below.

Table 1: Synthetic Strategy for Phenylalanine-Derived Trifluoromethyl Ketones

| Feature | Description | Reference |

|---|---|---|

| Core Strategy | Use of a masked ketone during synthesis. | nih.gov |

| Key Reaction | A Negishi cross-coupling reaction is employed to access the parent amino acid. | nih.gov |

| Application | The resulting derivatives are readily incorporated into peptides for use in oxidation chemistry. | nih.gov |

| Outcome | The system allows for the in situ generation of dioxiranes for oxidation catalysis. | nih.gov |

Precursor Role in the Synthesis of Complex Organic Molecules

The role of 2,4,5-trifluorophenylalanine as a precursor is critical in the synthesis of several complex and pharmaceutically important molecules. nih.govresearchgate.netrsc.org Its most prominent application is as a key building block for the antidiabetic drug Sitagliptin (B1680988) and its analogue, Retagliptin. nih.govresearchgate.net

(R)-2,4,5-Trifluorophenylalanine is specifically used in the synthesis of Retagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type-2 diabetes. nih.gov Similarly, the D-enantiomer, D-(2,4,5-trifluorophenyl)alanine, is a crucial precursor for Sitagliptin, another blockbuster antidiabetic drug. researchgate.netrsc.org The demand for these drugs has spurred the development of efficient and environmentally friendly chemo-enzymatic routes for the synthesis of this key fluorinated amino acid. researchgate.netrsc.org These methods offer significant advantages over traditional chemical synthesis, including milder reaction conditions and improved stereoselectivity. rsc.org

Table 2: Biocatalytic Retrosynthesis Approaches for D-(2,4,5-trifluorophenyl)alanine

| Method | Key Biocatalytic Step(s) | Starting Material | Reference |

|---|---|---|---|

| Route 1 | Reductive amination | Aldehyde precursor | rsc.org |

| Route 2 | Transamination | Aldehyde precursor | rsc.org |

| Route 3 | Deracemisation | Aldehyde precursor | rsc.org |

| Route 4 | Hydroamination | Aldehyde precursor | rsc.org |

| Route 5 | Alkene reduction | Aldehyde precursor | rsc.org |

| Route 6 | Formal D-selective hydroamination | Cinnamic acid derivative | rsc.org |

These biocatalytic pathways can produce the target D-amino acid in 2-5 steps with high enantiomeric excess (ee >99%) and isolated yields ranging from 36-62%. rsc.org

Research into Fluorinated Amino Acids in Peptide and Protein Engineering

The field of peptide and protein engineering has greatly benefited from the use of fluorinated amino acids. nih.govanu.edu.aunih.gov Incorporating these non-canonical amino acids is a powerful strategy for designing biomacromolecules with unique, enhanced, or novel functionalities. nih.govresearchgate.net Fluorine's high electronegativity and small size allow it to act as a subtle but powerful modulator of a protein's properties without causing significant structural disruption. nih.govfu-berlin.de

Research has demonstrated that the judicious incorporation of fluorine can lead to a variety of benefits. nih.gov These advantages are highly context-dependent, relying on the specific location and number of fluorine atoms within the amino acid side chain. nih.gov The ability to chemically synthesize fluorinated amino acids via methods like solid-phase peptide synthesis allows for their precise, site-specific integration into peptide chains. nih.gov This control is fundamental to engineering proteins with tailored characteristics. fu-berlin.deanu.edu.au

Table 3: Key Research Findings on Fluorinated Amino Acids in Protein Engineering | Benefit | Detailed Finding | Reference | | :--- | :--- | :--- | | Enhanced Stability | Fluorination can increase the metabolic stability and thermal stability of peptides and proteins, making them more robust as therapeutics. nih.govresearchgate.net | | Conformational Control | The presence of fluorine can influence local conformation and direct the folding of peptides into specific secondary structures, such as hyperstable protein folds. nih.govresearchgate.net | | Modulation of Binding | Fluorine can alter intermolecular forces, potentially strengthening the binding affinity and selectivity of a peptide for its biological target. nih.govnih.gov | | Biophysical Probes | The fluorine-19 (¹⁹F) isotope has a nuclear spin and is naturally abundant, making it an excellent tag for Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure and dynamics. nih.gov |

Spectroscopic and Structural Characterization Methodologies for Fluorinated Phenylalanines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of fluorinated phenylalanines, offering unparalleled detail about the molecular framework.

Fluorine-19 NMR Spectroscopy Applications

¹⁹F NMR spectroscopy is a particularly powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the context of fluorinated phenylalanines, ¹⁹F NMR provides direct information about the electronic environment of each fluorine atom on the phenyl ring. The chemical shifts of the fluorine atoms are highly sensitive to their position (ortho, meta, para) and to the presence of other substituents, enabling unambiguous confirmation of the fluorination pattern. nih.gov

Furthermore, through-bond and through-space couplings between fluorine atoms (F-F coupling) and between fluorine and other nuclei (such as ¹H and ¹³C) provide valuable information about the connectivity and spatial arrangement of atoms. For instance, the magnitude of the coupling constants can help in assigning specific fluorine resonances and in determining the relative orientation of the fluorinated ring with respect to the amino acid backbone. nsf.gov In studies of protein structure and dynamics, ¹⁹F-labeled amino acids like fluorinated phenylalanines serve as sensitive probes, with changes in the ¹⁹F NMR spectrum indicating alterations in the local protein environment. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Structural Analysis

¹H and ¹³C NMR spectroscopy provide complementary information essential for a complete structural analysis of 2,4,5-Trifluoro-DL-phenylalanine. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons, the α-proton, and the β-protons of the alanine (B10760859) side chain. chemicalbook.comhmdb.cachemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine atoms on the phenyl ring. Coupling between adjacent protons (H-H coupling) helps to establish the connectivity within the amino acid backbone. bmrb.io Two-dimensional NMR techniques, such as COSY and TOCSY, can be employed to definitively assign all proton resonances. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine atoms, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns due to carbon-fluorine coupling (C-F coupling). acs.org The carbonyl carbon of the carboxylic acid group and the α- and β-carbons of the side chain also have characteristic chemical shifts. bmrb.io Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Interactive Data Table: Representative NMR Data for Phenylalanine Derivatives

| Nucleus | Phenylalanine (Approx. ppm) | Fluorinated Phenylalanine (Exemplary Shifts) |

| ¹H (Aromatic) | 7.3-7.4 | Varies based on F position |

| ¹H (α-CH) | ~3.99 | Shifts can be influenced by F substitution |

| ¹H (β-CH₂) | ~3.1-3.3 | Shifts can be influenced by F substitution |

| ¹³C (Aromatic) | 127-137 | C-F coupling and shifts vary significantly |

| ¹³C (C=O) | ~176 | Minor shifts expected |

| ¹³C (α-C) | ~58 | Minor shifts expected |

| ¹³C (β-C) | ~39 | Minor shifts expected |

| ¹⁹F | N/A | Highly sensitive to position on the ring |

Note: The exact chemical shifts for this compound would require experimental determination but are expected to show significant downfield shifts for the fluorinated positions in the ¹³C spectrum and characteristic ¹⁹F chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Purity Verification

Mass spectrometry is an indispensable tool for confirming the molecular weight and assessing the purity of synthesized this compound. nih.gov

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions. acs.orgnih.gov For this compound (C₉H₈F₃NO₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 220.0585 Da. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, which helps to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.govnih.gov The fragmentation pattern provides information about the different functional groups and their connectivity within the molecule. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for purity analysis, separating the target compound from any impurities before detection by the mass spectrometer. acs.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z |

| [M+H]⁺ | 220.0585 |

| [M+Na]⁺ | 242.0404 |

| [M-H]⁻ | 218.0429 |

Infrared (IR) Spectroscopy for Vibrational Analysis and Conformational Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is sensitive to its structure and conformation. nih.govnist.gov For this compound, the IR spectrum would exhibit absorption bands corresponding to the stretching and bending vibrations of its various functional groups.

Key vibrational modes include:

N-H stretching of the amino group.

O-H stretching of the carboxylic acid group.

C=O stretching of the carbonyl group. mdpi.com

C-F stretching of the fluorinated aromatic ring.

Aromatic C-H and C=C stretching . researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the compound and to identify different polymorphs. researchgate.netpsu.edu The diffraction pattern is unique to the crystal structure and can be used for quality control and to study phase transitions. The solid-state structure reveals important details about intermolecular interactions, such as hydrogen bonding and π-π stacking interactions between the fluorinated phenyl rings, which can influence the physical properties of the compound. nih.gov

Advanced Spectroscopic Techniques for Conformational Analysis in Gas Phase and Solution

Beyond the core techniques, advanced spectroscopic methods provide deeper insights into the conformational landscape of fluorinated phenylalanines in different environments. nist.gov

Gas-Phase Spectroscopy: Techniques like laser-induced fluorescence (LIF), resonance-enhanced multiphoton ionization (REMPI), and ion dip IR spectroscopy can be used to study the intrinsic conformational preferences of isolated molecules in the gas phase, free from solvent effects. rsc.orgnih.gov These methods, often combined with computational modeling, allow for the identification and characterization of different stable conformers. mpg.de

Solution-Phase Conformational Analysis: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space interactions between protons, which can be used to determine the relative orientation of different parts of the molecule in solution. nih.gov This is crucial for understanding how the molecule behaves in a biologically relevant aqueous environment.

By integrating the data from these various spectroscopic and structural methods, a comprehensive understanding of the chemical and physical properties of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of Fluorinated Phenylalanines

Density Functional Theory (DFT) Studies on Fluorinated Amino Acids

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems, including complex biomolecules like amino acids. wiley.com This theoretical approach is employed to determine the electronic structure of molecules, enabling the calculation of optimized geometries, energies, and other physical properties. For fluorinated amino acids, DFT studies are crucial for understanding how the highly electronegative fluorine atoms influence the molecule's structure and stability.

DFT calculations can accurately reproduce crystal structures for organic molecules, which is particularly valuable when high-quality single crystals for experimental analysis like X-ray diffraction are difficult to obtain. wiley.comrsc.org In the case of phenylalanine and its analogs, DFT has been used to resolve ambiguities in crystal structure data and to provide a more accurate picture of the molecular geometry in the solid state. wiley.com By applying DFT, researchers can model the effects of trifluorination on the bond lengths, bond angles, and dihedral angles of the phenylalanine backbone and side chain. These calculations provide a foundational understanding of the steric and electronic consequences of fluorine substitution. For instance, DFT calculations have been instrumental in determining the proper molecular geometry configurations in complex unit cells of amino acid crystals. wiley.com

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are essential for elucidating the electronic properties of molecules like 2,4,5-Trifluoro-DL-Phenylalanine. These methods can quantify properties such as molecular dipole moment, polarizability, and the distribution of electron density. The substitution of hydrogen with fluorine atoms on the phenyl ring significantly alters the electronic landscape of the molecule.

Below is a table of computed properties for the related compound 2,4,5-Trifluoro-L-phenylalanine, which provides an indication of the basic molecular data.

| Property | Value |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| Exact Mass | 219.05071298 Da |

| IUPAC Name | (2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid |

| InChI Key | SWJFYJHCOWRRLR-QMMMGPOBSA-N |

| Data sourced from PubChem CID 2762263 nih.gov |

Conformational Landscape Analysis of Phenylalanine Analogues

Amino acids are flexible molecules that can exist in multiple conformations, and the collection of these stable or low-energy structures is known as the conformational landscape. nih.gov The specific conformation of an amino acid can dictate its biological activity and how it interacts with other molecules. Computational methods are vital for exploring this landscape, as they can predict the relative energies and populations of different conformers.

For phenylalanine and its analogues, the conformational landscape is rich due to the interplay of various noncovalent interactions, including intrabackbone hydrogen bonds and interactions involving the aromatic side chain. nih.gov The introduction of fluorine atoms, as in this compound, adds another layer of complexity. The size and electronegativity of fluorine can introduce new steric constraints and electrostatic interactions, shifting the relative stabilities of the conformers compared to unsubstituted phenylalanine. Computational analyses, often performed in the gas phase to isolate intrinsic molecular properties, can map these conformational preferences, providing insight into how fluorination tunes the molecule's three-dimensional structure. nih.gov

Prediction and Validation of Spectroscopic Parameters

A powerful application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov Theoretical calculations can provide vibrational frequencies (Infrared and Raman spectra) and electronic absorption spectra (UV-Vis). For fluorinated phenylalanines, these predictions are invaluable for interpreting experimental spectra and confirming the presence of specific conformers.

For example, theoretical studies on 4-Chloro-dl-phenylalanine have successfully correlated calculated vibrational wavenumbers from DFT with experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman spectra. nih.gov Similarly, Time-Dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra, which can be compared with experimental UV-Vis spectra. nih.gov The agreement between computed and experimental spectra serves as a rigorous test of the accuracy of the computational model and the predicted molecular structures. This approach allows for a detailed assignment of spectral features to specific molecular motions and electronic transitions, offering a deeper understanding of the molecule's properties.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are computational tools used to understand and predict the chemical reactivity of a molecule. ijcaonline.orgajchem-a.commalayajournal.org

The MEP surface maps the electrostatic potential onto the electron density surface of a molecule. malayajournal.org It provides a visual guide to the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ajchem-a.com For this compound, the MEP surface would likely show negative potential (typically colored red) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms of the ammonium (B1175870) group, marking them as sites for nucleophilic interaction.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.govajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. ajchem-a.com

The table below shows representative calculated FMO data for a related halogenated phenylalanine, illustrating the type of information generated from these studies.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| HOMO-LUMO Gap | 4.4815 |

| Representative data from a DFT study on a fluorinated aromatic compound. ajchem-a.com |

Investigation of Intermolecular Interactions in Fluorinated Amino Acid Systems

The way molecules interact with each other governs their behavior in condensed phases, such as in solution or in a crystal. For amino acids, key intermolecular interactions include hydrogen bonding and, for aromatic amino acids, π-stacking. Computational studies are essential for quantifying the strength and nature of these interactions.

In systems involving fluorinated phenylalanines, the introduction of fluorine can significantly modify these interactions. For example, the C-F bond can participate in hydrogen bonding, and the fluorination of the phenyl ring alters its quadrupole moment, which in turn affects π-stacking interactions. DFT calculations have been used to evaluate the importance of π-stacking in the stability of β-sheet structures formed by phenylalanine residues. nih.gov Such studies can determine whether the stacked arrangement of aromatic rings is energetically favorable. For this compound, computational investigations would be crucial to unravel how the trifluorinated phenyl ring engages in hydrogen bonding and stacks with other aromatic systems, providing fundamental insights into its self-assembly and interaction with biological macromolecules.

Derivatives and Analogues of 2,4,5 Trifluoro Dl Phenylalanine in Academic Research

Synthesis and Study of Positional Isomers of Trifluorophenylalanine (e.g., 2,3,5-Trifluoro-, 2,3,6-Trifluoro-DL-phenylalanine)

Positional isomers of trifluorophenylalanine, such as 2,3,5-Trifluoro-DL-phenylalanine and 2,3,6-Trifluoro-DL-phenylalanine, are of interest to researchers for their potential to fine-tune the electronic and steric properties of the phenyl ring. The synthesis of these isomers often involves multi-step chemical processes. For instance, 2,3,5-Trifluoro-DL-phenylalanine is available commercially for research purposes. apolloscientific.co.uk

In a study aimed at understanding the role of aromatic interactions in protein function, various fluorinated phenylalanine derivatives, including 2,3,6-trifluorophenylalanine, were synthesized and incorporated into proteins. nih.gov This research demonstrated that specific fluorination patterns could enhance protein stability. nih.gov The synthesis of these analogues allows for a systematic investigation of how the position of fluorine atoms on the aromatic ring affects protein structure and function.

Related Di- and Tetrafluorinated Phenylalanine Derivatives

The exploration of fluorinated phenylalanine analogues extends to di- and tetrafluorinated derivatives. Research has shown that the incorporation of di-, tri-, and tetrafluorinated phenylalanines into proteins can be achieved with high fidelity. nih.gov For example, 2,5-difluoro- and 2,6-difluorophenylalanine have been successfully encoded in proteins. nih.gov

The synthesis of tetrafluorophenylalanine derivatives, such as (S)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propionic acid and (S)-2-amino-3-(2,3,5,6-tetrafluorophenyl)propionic acid, has been accomplished through methods involving chiral auxiliaries. beilstein-journals.org These synthetic routes provide access to enantiomerically pure forms of these highly fluorinated amino acids, which are valuable tools for various biochemical and medicinal chemistry studies. beilstein-journals.org

N-Protected Derivatives (e.g., N-Boc-3,4,5-trifluoro-DL-phenylalanine, Fmoc-2,4,5-trifluoro-L-phenylalanine) in Peptide Chemistry

In peptide chemistry, the amino group of amino acids must be protected during synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are common protecting groups.

N-Boc-3,4,5-trifluoro-DL-phenylalanine is a derivative where the amine is protected by a Boc group. This compound is a useful building block in peptide synthesis. smolecule.com The trifluoromethyl groups enhance lipophilicity and can influence the biological activity of the resulting peptides. smolecule.com The Boc group can be removed under acidic conditions to allow for peptide bond formation. smolecule.com Both D- and L-forms of N-Boc-3,4,5-trifluorophenylalanine are utilized in research for creating peptides with specific properties. chemimpex.comchemimpex.com

Fmoc-2,4,5-trifluoro-L-phenylalanine is another crucial reagent, particularly in solid-phase peptide synthesis (SPPS). aralezbio-store.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, which is a key feature of the Fmoc/tBu protection strategy in SPPS. ontosight.ai The use of Fmoc-protected fluorinated phenylalanines allows for the precise incorporation of these unnatural amino acids into peptide chains, enabling the synthesis of novel peptides with potentially enhanced stability and activity. chemimpex.comchemimpex.com

Stereoisomers (D- and L-forms) and Their Distinct Roles in Academic Research

The stereochemistry of amino acids is fundamental to their role in biological systems. While L-amino acids are the primary building blocks of proteins in nature, D-amino acids also play significant roles, particularly in the development of pharmaceuticals.

The D- and L-stereoisomers of 2,4,5-Trifluorophenylalanine exhibit distinct applications in academic research. The L-form, 2,4,5-Trifluoro-L-phenylalanine , is often incorporated into peptides to study protein structure and function. nih.gov The introduction of this fluorinated analogue can provide insights into aromatic interactions within proteins. nih.gov

The D-form, (R)-2,4,5-Trifluorophenylalanine , is a key component in the synthesis of certain pharmaceutical drugs. nih.gov For example, it is a building block for the antidiabetic drugs sitagliptin (B1680988) and evogliptin, which are dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov The incorporation of the D-amino acid can increase the stability of peptides against enzymatic degradation. nih.gov

The synthesis of enantiomerically pure D- and L-fluorinated phenylalanines is a significant area of research, with various methods developed to achieve high enantiomeric excess. nih.govnih.gov These stereospecific syntheses are crucial for producing compounds with the desired biological activity.

Future Research Directions and Emerging Avenues in Fluorinated Phenylalanine Chemistry

Continued Advancements in Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure fluorinated amino acids remains a cornerstone of their application. While significant progress has been made, future research will focus on developing more efficient, selective, and scalable asymmetric synthetic methods.

Key areas of advancement include:

Novel Catalytic Systems: The development of sophisticated transition-metal catalysts and organocatalysts is expected to yield higher enantioselectivities and broader substrate scopes. nih.govfrontiersin.orgnih.gov For instance, recent breakthroughs in asymmetric catalysis, such as the use of chiral N-heterocyclic carbenes and bifunctional quinoline-squaramide catalysts, offer promising platforms for the synthesis of complex chiral molecules. nih.govfrontiersin.org The design of new chiral ligands will be crucial for achieving precise stereochemical control in fluorination and fluoroalkylation reactions. nih.gov

Flow Chemistry: The application of flow chemistry to the synthesis of fluorinated amino acids is an emerging trend that promises improved safety, scalability, and efficiency by allowing for precise control over reaction parameters. numberanalytics.com

Recent developments have highlighted the power of combining different catalytic strategies. For example, metallaphotoredox catalysis is gaining traction for the asymmetric synthesis of chiral amines, which could be adapted for fluorinated phenylalanine analogues. nih.gov

Discovery and Engineering of Novel Biocatalysts for Fluorinated Amino Acid Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The future of fluorinated amino acid production will heavily rely on the discovery and engineering of novel enzymes.

Promising research directions include:

Enzyme Engineering for Enhanced Activity and Specificity: Directed evolution and rational design are powerful tools to tailor enzymes for specific fluorinated substrates. acs.orgnih.gov For example, engineering of enzymes like old yellow enzymes has enabled the stereoselective attachment of fluorinated alkyl groups to molecules. acs.org The goal is to create "ncAA synthases" that can efficiently produce a wide array of non-canonical amino acids, including various fluorinated phenylalanines. nih.gov

Discovery of New Biocatalysts: Mining microbial genomes for novel enzymes with fluorination or transamination capabilities is a key area of exploration. the-innovation.orgnih.gov The discovery of enzymes like 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS) has opened up new possibilities for enzymatic C-F bond formation. the-innovation.orggoogle.com

Multi-Enzyme Cascades: The development of one-pot, multi-enzyme cascade reactions can significantly improve the efficiency and sustainability of synthetic processes. researchgate.netrsc.org These cascades can combine the activities of different enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) and aminotransferases, to convert simple starting materials into complex fluorinated amino acids. researchgate.netrsc.org For instance, a fully biocatalytic conversion of a cinnamic acid derivative to D-phenylalanine has been reported, showcasing the potential of this approach. rsc.org

A notable example is the use of engineered enzymes for the production of D-(2,4,5-trifluorophenyl)alanine, a key precursor for the antidiabetic drug sitagliptin (B1680988). researchgate.netrsc.org Biocatalytic retrosynthesis approaches have been designed, starting from 2,4,5-trifluorobenzaldehyde (B50696) and utilizing enzymes like PAL and D-amino acid aminotransferase (DAAT). researchgate.netrsc.org

| Enzyme Class | Application in Fluorinated Amino Acid Synthesis | Research Focus |

| Phenylalanine Ammonia Lyase (PAL) | Asymmetric hydroamination of cinnamic acid derivatives. researchgate.netrsc.org | Engineering for broader substrate scope and improved stability. |

| Aminotransferases | Enantioselective amination of α-keto acids. nih.gov | Discovery of novel aminotransferases with activity on fluorinated substrates. |

| Ene Reductases | Stereoselective addition reactions to double bonds. acs.org | Engineering for fluoroalkylation reactions. |

| Fluorinases | Catalyzes the formation of C-F bonds. the-innovation.orggoogle.com | Engineering for broader substrate specificity and increased catalytic efficiency. |

Expanded Applications in Peptide and Protein Engineering Studies

The incorporation of fluorinated phenylalanines into peptides and proteins is a powerful strategy to modulate their structure, stability, and function. Future research will expand upon these applications.

Emerging trends include:

Enhanced Therapeutic Peptides: The introduction of fluorinated phenylalanines can improve the metabolic stability and binding affinity of therapeutic peptides. researchgate.netnih.govnih.gov This is particularly relevant for the development of new antibiotics, antivirals, and anticancer agents. numberanalytics.com

¹⁹F NMR for Structural Biology: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Incorporating fluorinated amino acids allows for the study of protein conformation, dynamics, and interactions in complex biological environments with minimal perturbation. researchgate.net

Protein Design and Folding: Fluorinated amino acids are valuable tools for understanding the principles of protein folding and stability. nih.gov The "fluorous effect" can be harnessed to design hyperstable protein structures and to control protein-protein interactions. nih.govnih.gov

Biomaterials: Self-assembling peptides containing fluorinated amino acids are being investigated for the development of novel biomaterials with unique properties, such as enhanced stability and biocompatibility. numberanalytics.com

The ability to site-specifically incorporate a diverse range of fluorinated phenylalanine analogues into proteins using genetic code expansion will be a key enabling technology for these future studies. researchgate.net

Theoretical Prediction and Rational Design of New Fluorinated Amino Acid Analogues

Computational methods are becoming increasingly integral to the design of new molecules with desired properties. In the context of fluorinated amino acids, theoretical predictions will guide synthetic efforts.

Future directions in this area involve:

Quantum Mechanical (QM) Calculations: QM methods can be used to accurately predict the effects of fluorination on the electronic properties, conformation, and reactivity of amino acids. nih.gov This information is crucial for the rational design of new analogues with specific functions.

Molecular Docking and Dynamics Simulations: These computational tools can predict how fluorinated amino acids will interact with biological targets such as enzymes and receptors. acs.org This allows for the in silico screening of potential drug candidates and the design of peptides with enhanced binding affinities.

De Novo Protein Design: Computational algorithms are being developed to design novel proteins from scratch with predefined structures and functions. nih.govnih.gov The incorporation of fluorinated amino acids into these designs can lead to the creation of proteins with enhanced stability and novel catalytic activities. nih.gov

The development of more accurate force fields and more efficient search algorithms will further enhance the power of computational protein design. nih.govduke.edu

Development of Sustainable Synthetic Routes for Fluorinated Phenylalanines

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. Future research will prioritize the development of more sustainable and environmentally friendly routes to fluorinated phenylalanines.

Key strategies for achieving this include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or glycerol, is a major focus. scirp.org

Catalytic Methods: The use of catalytic methods, both chemical and biological, is inherently more sustainable than stoichiometric approaches as it reduces waste generation. nih.gov

Mechanochemistry: Solid-state synthesis using mechanochemical methods, such as ball milling, can significantly reduce or eliminate the need for solvents, leading to a more environmentally friendly process. rsc.org

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of fluorinated amino acids is a long-term goal for improving the sustainability of the entire production process.

The development of efficient and practical solid-state fluorination protocols using reagents like potassium fluoride (B91410) is a promising step towards more sustainable synthesis. rsc.org

Q & A

Q. What are the critical safety protocols for handling 2,4,5-Trifluoro-DL-Phenylalanine in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent skin/eye contact. The compound should be stored in a cool, dry, ventilated area, isolated from strong oxidizers, acids, or bases to avoid unintended reactions. Always consult the Safety Data Sheet (SDS) for specific handling instructions, as storage stability may vary between laboratories .

Q. How can researchers verify the purity of this compound, and which analytical methods are most reliable?

Purity assessment typically involves a combination of:

- Melting point analysis : Decomposition temperatures (e.g., ~290°C for analogous compounds) can indicate impurities .

- High-performance liquid chromatography (HPLC) : To separate enantiomers and quantify purity.

- Nuclear magnetic resonance (NMR) : To confirm structural integrity and detect isotopic labeling (e.g., deuterated analogs in related compounds) . Ensure samples are protected from air exposure during analysis, as some halogenated phenylalanines are air-sensitive .

Q. What solvent systems are suitable for dissolving this compound in experimental workflows?

Based on solubility profiles of structurally similar compounds:

- Polar solvents : Water or dilute hydrochloric acid (0.5M HCl) are effective for dissolution.

- Avoid non-polar solvents : Ethanol, ethyl acetate, and chloroform show poor solubility . Pre-screening solubility in small-scale trials is recommended to optimize reaction conditions.

Advanced Research Questions

Q. How can systematic review methodologies resolve contradictions in reported thermal stability data for halogenated phenylalanines?

Contradictions in decomposition temperatures or stability under varying conditions (e.g., pH, humidity) require meta-analysis of existing studies. Key steps include:

- Data extraction : Compile experimental parameters (heating rates, purity levels, instrumentation).

- Risk of bias assessment : Evaluate methodologies for consistency (e.g., DSC vs. traditional melting point apparatus) .

- Subgroup analysis : Identify variables (e.g., fluorination position) influencing stability trends.

Q. What experimental design principles are critical for studying the stereochemical impact of trifluorination on enzyme inhibition?

- Comparative assays : Use non-fluorinated and mono-/di-fluorinated analogs as controls to isolate trifluorination effects.

- Crystallography : Co-crystallize the compound with target enzymes to map binding interactions.

- Kinetic studies : Measure values under standardized pH and temperature conditions, referencing solubility limitations in aqueous buffers .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

- Density Functional Theory (DFT) : Calculate electron distribution at fluorine-substituted positions to predict nucleophilic/electrophilic behavior.

- Molecular dynamics simulations : Model steric effects of trifluorination on peptide backbone conformation. Validate predictions with experimental data (e.g., NMR coupling constants) to refine computational parameters .

Q. What advanced containment strategies are required for air-sensitive derivatives during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.